molecular formula C25H26ClN3O2 B244170 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide

4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide

Katalognummer B244170
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: QWWRPAUAKQKSBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BZP-BEN, and it has been found to have a range of interesting properties that make it useful for various applications.

Wirkmechanismus

The mechanism of action of 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide involves its ability to bind to the dopamine D2 receptor. This binding activates a signaling pathway that leads to changes in cellular activity and neurotransmitter release. The exact mechanism by which BZP-BEN affects this pathway is still being studied, but it is believed to involve interactions with other proteins and signaling molecules in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide can have a range of biochemical and physiological effects. For example, this compound has been found to increase dopamine release in certain areas of the brain, which can lead to changes in behavior and mood. It has also been shown to affect other neurotransmitter systems, such as the serotonin and norepinephrine systems.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide in lab experiments is its ability to selectively bind to the dopamine D2 receptor. This allows researchers to study the role of dopamine in the brain without affecting other neurotransmitter systems. However, one limitation of using BZP-BEN is that it is a relatively new compound, and more research is needed to fully understand its effects and potential applications.

Zukünftige Richtungen

There are several future directions for research on 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide. One area of interest is developing new treatments for neurological disorders that involve the dopamine system, such as Parkinson's disease and schizophrenia. Another direction is studying the role of dopamine in addiction and reward pathways in the brain. Additionally, researchers may investigate the potential use of BZP-BEN in imaging techniques, such as positron emission tomography (PET), to study dopamine receptors in vivo.

Synthesemethoden

The synthesis of 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide involves a series of chemical reactions that are carried out in a laboratory setting. The process typically begins with the reaction of 4-chloro-3-nitrobenzoic acid with benzylamine, which produces 4-(benzyloxy)-3-nitrobenzoic acid. This compound is then reduced using hydrogen gas and a palladium catalyst to produce 4-(benzyloxy)benzoic acid. The final step involves the reaction of this compound with 3-chloro-4-(4-methyl-1-piperazinyl)aniline to produce 4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide.

Wissenschaftliche Forschungsanwendungen

4-(benzyloxy)-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]benzamide has been studied for its potential use in scientific research due to its ability to interact with certain receptors in the brain. Specifically, this compound has been found to bind to the dopamine D2 receptor, which is involved in a range of neurological processes. This makes BZP-BEN potentially useful for studying the role of dopamine in the brain and for developing new treatments for neurological disorders.

Eigenschaften

Molekularformel

C25H26ClN3O2

Molekulargewicht

435.9 g/mol

IUPAC-Name

N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C25H26ClN3O2/c1-28-13-15-29(16-14-28)24-12-9-21(17-23(24)26)27-25(30)20-7-10-22(11-8-20)31-18-19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,27,30)

InChI-Schlüssel

QWWRPAUAKQKSBS-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)Cl

Kanonische SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.